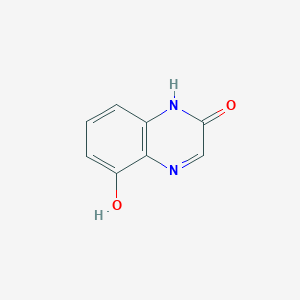
Quinoxaline-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline-2,5-diol is a heterocyclic compound that features a quinoxalinone core structure with a hydroxyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline-2,5-diol can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent hydroxylation at the 5-position. Another method includes the use of sulfur ylides with carbonyl compounds, leading to intramolecular cyclization and rearrangement to form the desired quinoxalinone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalinones, and quinoxaline-2,3-dione derivatives .
Applications De Recherche Scientifique
Quinoxaline-2,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown that derivatives of quinoxalinone possess anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Quinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
2(1H)-Quinoxalinone: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with a hydroxyl group, but with a furanone core structure.
2-Amino-1H-benzimidazol-5-ol: Contains a benzimidazole ring with a hydroxyl group, showing different chemical properties and applications.
Uniqueness: Quinoxaline-2,5-diol is unique due to its specific quinoxalinone core structure combined with the hydroxyl group at the 5-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)9-4-7(12)10-5/h1-4,11H,(H,10,12) |
Clé InChI |
AVGWOAGRYJYVAC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















